1,2-Cyclohexanedicarboxamide, N,N-dicyclohexyl-N',N'-bis(2-methylpropyl)-, cis-

Catalog No.
S577805
CAS No.
99281-50-2
M.F
C28H50N2O2
M. Wt
446.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Cyclohexanedicarboxamide, N,N-dicyclohexyl-N',...

CAS Number

99281-50-2

Product Name

1,2-Cyclohexanedicarboxamide, N,N-dicyclohexyl-N',N'-bis(2-methylpropyl)-, cis-

IUPAC Name

(1R,2S)-2-N,2-N-di(butan-2-yl)-1-N,1-N-dicyclohexylcyclohexane-1,2-dicarboxamide

Molecular Formula

C28H50N2O2

Molecular Weight

446.7 g/mol

InChI

InChI=1S/C28H50N2O2/c1-5-21(3)29(22(4)6-2)27(31)25-19-13-14-20-26(25)28(32)30(23-15-9-7-10-16-23)24-17-11-8-12-18-24/h21-26H,5-20H2,1-4H3/t21?,22?,25-,26+/m0/s1

InChI Key

HEMVYQNWBJZPTO-BDBAHPOVSA-N

SMILES

CCC(C)N(C(C)CC)C(=O)C1CCCCC1C(=O)N(C2CCCCC2)C3CCCCC3

Synonyms

ETH 1810, ETH-1810

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C1CCCCC1C(=O)N(C2CCCCC2)C3CCCCC3

Isomeric SMILES

CCC(C)N(C(C)CC)C(=O)[C@H]1CCCC[C@H]1C(=O)N(C2CCCCC2)C3CCCCC3

1,2-Cyclohexanedicarboxamide, N,N-dicyclohexyl-N',N'-bis(2-methylpropyl)-, cis- is a complex organic compound characterized by its unique molecular structure. It has the molecular formula C28H50N2O2C_{28}H_{50}N_2O_2 and a molecular weight of approximately 446.71 g/mol. This compound features two cyclohexyl groups and two methylpropyl substituents attached to the nitrogen atoms of the dicarboxamide backbone, which contributes to its distinctive properties and potential applications in various fields, including pharmaceuticals and materials science .

Lithium Ionophore:

1,2-Cyclohexanedicarboxamide, N,N-dicyclohexyl-N',N'-bis(2-methylpropyl)-, cis-, also known as Eth 1810 or Lithium Ionophore III, is a scientific research compound primarily studied for its potential role in facilitating the transport of lithium ions (Li+) across cell membranes. This property makes it a potential candidate for research in various fields, including:

  • Cellular and mitochondrial function: Understanding how lithium ions influence cellular processes, particularly in the context of mitochondrial health and neurodegenerative diseases. [, ]
  • Drug delivery: Exploring the use of Eth 1810 as a carrier molecule to deliver lithium ions into specific cells for targeted therapeutic effects.

Other Potential Applications:

While the primary focus of research on Eth 1810 is related to its function as a lithium ionophore, there are some preliminary studies exploring its potential applications in other areas, such as:

  • Material science: Investigating the use of Eth 1810 in the development of ion-selective membranes or sensors.
  • Biomedical engineering: Exploring the potential of Eth 1810 as a component in the design of drug delivery systems or biomaterials.

The chemical reactivity of 1,2-cyclohexanedicarboxamide derivatives typically involves nucleophilic substitutions and amide bond formations. Given its structure, it can participate in reactions such as:

  • Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed to yield corresponding carboxylic acids and amines.
  • Acylation: The amine groups can react with acyl chlorides to form more complex amides.
  • Formation of salts: Reaction with acids can lead to the formation of ammonium salts.

These reactions are significant in synthesizing derivatives that may exhibit enhanced biological activity or different physical properties.

The synthesis of 1,2-cyclohexanedicarboxamide can be achieved through several methods:

  • Direct Amide Formation: Reacting cyclohexanedicarboxylic acid with dicyclohexylamine and 2-methylpropylamine under controlled conditions.
  • Multi-step Synthesis: Involves the formation of intermediates such as cyclohexanediamine derivatives followed by acylation with 2-methylpropyl groups.
  • Catalytic Methods: Utilizing catalysts to enhance the efficiency of amide bond formation from appropriate precursors.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that can tailor its properties for specific applications.

1,2-Cyclohexanedicarboxamide has potential applications in several areas:

  • Pharmaceuticals: As a building block for drug development due to its biological activity.
  • Materials Science: Its unique structure may contribute to the development of novel polymers or materials with specific mechanical properties.
  • Agriculture: Potential use as an agrochemical or pesticide formulation component due to its antimicrobial properties.

The versatility of this compound opens avenues for research into new applications across various industries.

Interaction studies involving 1,2-cyclohexanedicarboxamide focus on its binding affinities and stability when interacting with biological molecules or other compounds. Key areas include:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can elucidate its mechanism of action in biological systems.
  • Drug Interaction Profiles: Evaluating how this compound affects the pharmacokinetics and pharmacodynamics of other drugs when used in combination therapies.

Such studies are crucial for assessing safety and efficacy in potential therapeutic applications.

Several compounds share structural similarities with 1,2-cyclohexanedicarboxamide. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
N,N-DicyclohexylureaC12H22N2OC_{12}H_{22}N_2OLacks carboxylic groups; used as a reagent in organic synthesis.
1,3-CyclohexanedicarboxamideC12H20N2O2C_{12}H_{20}N_2O_2Different positioning of amide groups; potential for different reactivity.
N,N-Diethylcyclohexane-1,2-dicarboxamideC14H26N2O2C_{14}H_{26}N_2O_2Ethyl groups instead of cyclohexyl; alters solubility and biological activity.

These compounds highlight the structural diversity within this class of chemicals while emphasizing the unique characteristics imparted by the cyclohexyl and methylpropyl substituents in 1,2-cyclohexanedicarboxamide. Each variant offers distinct properties that can be exploited for specific applications or research purposes.

XLogP3

7

Dates

Last modified: 08-15-2023

Explore Compound Types